molecular formula C10H11NO3S B8383450 Thioacetic acid S-[2-(4-nitro-phenyl)-ethyl]ester

Thioacetic acid S-[2-(4-nitro-phenyl)-ethyl]ester

Cat. No.: B8383450
M. Wt: 225.27 g/mol
InChI Key: ZTFFELDUZASMMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thioacetic acid S-[2-(4-nitro-phenyl)-ethyl]ester is a useful research compound. Its molecular formula is C10H11NO3S and its molecular weight is 225.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H11NO3S

Molecular Weight

225.27 g/mol

IUPAC Name

S-[2-(4-nitrophenyl)ethyl] ethanethioate

InChI

InChI=1S/C10H11NO3S/c1-8(12)15-7-6-9-2-4-10(5-3-9)11(13)14/h2-5H,6-7H2,1H3

InChI Key

ZTFFELDUZASMMU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)SCCC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 2.00 g (8.69 mmol) of 1-(2-bromo-ethyl)-4-nitro-benzene in DMSO (10 mL) was treated with 1.99 g (17.4 mmol) of potassium thioacetate and stirred at RT for 5 h. The mixture was diluted with EtOAc (100 mL) and washed with water (6×60 mL). The organic layer was dried (MgSO4) and concentrated in vacuo to afford 1.48 g (76%) of the title compound as a brown oil: 1H-NMR (CD3OD; 400 MHz): δ 8.23-8.15 (m, 2H), 7.60-7.53 (m, 2H), 3.27-3.10 (m, 4H), 3.03-2.94 (m, 3H).
Quantity
2 g
Type
reactant
Reaction Step One
Name
potassium thioacetate
Quantity
1.99 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Yield
76%

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